8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound belonging to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Leads to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones.
Reduction: Produces reduced derivatives of the original compound.
Substitution: Results in substituted phenanthroline derivatives.
Scientific Research Applications
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of 8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one involves its ability to chelate metal ions. As a chelating ligand, it forms stable complexes with metal ions, which can then interact with various molecular targets and pathways . This interaction can lead to changes in the biological activity of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Methylphenyl)-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-4-ium
- 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones
Uniqueness
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This unique structure allows it to form distinct metal complexes and exhibit specific biological activities that may not be observed in other similar compounds.
Properties
Molecular Formula |
C29H24N2O |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C29H24N2O/c1-18-8-5-6-11-21(18)29-28-23(16-20(17-26(28)32)19-9-3-2-4-10-19)27-22-12-7-15-30-24(22)13-14-25(27)31-29/h2-15,20,29,31H,16-17H2,1H3 |
InChI Key |
NFLBDAHSOQBDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 |
Origin of Product |
United States |
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